molecular formula C12H13F2N3 B11738792 N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11738792
M. Wt: 237.25 g/mol
InChI Key: RKEKGLPEXAULMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a difluorophenyl group and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1,4-dimethyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazoles or difluorophenyl derivatives.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity towards these targets, while the pyrazole ring provides structural stability. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H13F2N3/c1-8-7-17(2)16-12(8)15-6-9-3-10(13)5-11(14)4-9/h3-5,7H,6H2,1-2H3,(H,15,16)

InChI Key

RKEKGLPEXAULMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC(=CC(=C2)F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.